1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine
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Overview
Description
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine is a heterocyclic compound that contains a pyrazole ring, a pyridine ring, and a piperazine ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple nitrogen atoms in its structure makes it a versatile ligand in coordination chemistry and a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the ethyl linker: The pyrazole ring is then reacted with an appropriate ethyl halide to introduce the ethyl linker.
Formation of the piperazine ring: The ethyl-pyrazole intermediate is then reacted with a piperazine derivative.
Introduction of the pyridine carbonyl group: Finally, the piperazine derivative is reacted with a pyridine-2-carbonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and biological properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)pyrazole: Similar structure but with an additional pyrazole ring.
Uniqueness
The uniqueness of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine lies in its combination of the pyrazole, pyridine, and piperazine rings, which provides a unique set of chemical and biological properties
Properties
IUPAC Name |
[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(14-4-1-2-5-16-14)19-11-8-18(9-12-19)10-13-20-7-3-6-17-20/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMNVWGLEKLSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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